Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tert-butyl ester, a chloro substituent, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butyl ester: Esterification reactions using tert-butyl alcohol and an acid catalyst.
Incorporation of the methoxy group: Methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of new derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar compounds to Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate include other pyrrolopyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Pyrrolopyrimidine derivatives with different ester groups: .
Compounds with varying halogen substituents: .
Analogues with different alkyl or aryl groups: .
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27ClN4O4 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C23H27ClN4O4/c1-22(2,3)32-21(30)28-15(13-25-23(4,5)20(29)31-6)12-16-17(24)26-18(27-19(16)28)14-10-8-7-9-11-14/h7-12,25H,13H2,1-6H3 |
InChI Key |
AFQKIXJWPLXBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)CNC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.